molecular formula C10H21N B3075524 1-Butyl-4-methylpiperidine CAS No. 103199-83-3

1-Butyl-4-methylpiperidine

Cat. No. B3075524
M. Wt: 155.28 g/mol
InChI Key: AXMCYIWXDKWDCL-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpiperidine is a chemical compound with the molecular formula C10H21N . It has a molecular weight of 155.28 . The IUPAC name for this compound is 1-butyl-4-methylpiperidine .


Molecular Structure Analysis

The molecular structure of 1-Butyl-4-methylpiperidine consists of a six-membered ring containing one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3 .

Scientific Research Applications

Conformational and Configurational Analysis

1-Butyl-4-methylpiperidine and its derivatives have been widely studied for their conformational and configurational properties. Research indicates that the stereochemistry of these compounds can be determined using experimental and calculated NMR chemical shifts. This is crucial in understanding their geometric structure and behavior in various chemical reactions (Buděšínský et al., 2014).

Synthesis and Structural Analysis

The synthesis and spatial structure of geometric isomers of 1-Butyl-4-methylpiperidine and related compounds have been a subject of extensive study. Research has delved into the synthesis process, structural elucidation, and spectroscopic characterization of these compounds, providing insights into their potential applications in various fields, including pharmaceuticals (Unkovskii et al., 1973).

Antibacterial Applications

Some derivatives of 1-Butyl-4-methylpiperidine have shown promising antibacterial properties. The synthesis and structural analysis of these derivatives, along with their antibacterial evaluation, open up potential applications in the field of antibacterial drug development (Aziz‐ur‐Rehman et al., 2017).

Thermophysical Properties

The thermophysical properties of 1-Butyl-4-methylpiperidine and its isomers have been extensively studied. These studies are essential for understanding the behavior of these compounds under different temperature conditions, which is vital for their application in fields like materials science and engineering (Bandrés et al., 2009).

Potential in Energy Storage

1-Butyl-4-methylpiperidine derivatives have been explored for their potential use in energy storage, particularly in the field of lithium batteries. The study of mixed ionic liquids containing derivatives of 1-Butyl-4-methylpiperidine provides insights into their suitability as new solvents for energy storage applications (Diaw et al., 2005).

Safety And Hazards

1-Butyl-4-methylpiperidine is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Piperidine derivatives, including 1-Butyl-4-methylpiperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-butyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-4-7-11-8-5-10(2)6-9-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMCYIWXDKWDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311138
Record name 1-Butyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-methylpiperidine

CAS RN

103199-83-3
Record name 1-Butyl-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103199-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYL-4-METHYLPIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AR Katrizky, RL Parris, ES Ignatchenko… - Journal für …, 1996 - Wiley Online Library
In its reactions with the title compounds, formic acid variously acts as a formylating, methylating, and reducing agent. Both pyridine and piperidine are converted in significant amounts …
Number of citations: 6 onlinelibrary.wiley.com
AR Katritzky, RL Parris, ES Ignatchenko…
Number of citations: 0
G Brons, GH Singhalc
Number of citations: 0

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